molecular formula C9H7ClF2O3S B13922806 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid

2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid

Cat. No.: B13922806
M. Wt: 268.67 g/mol
InChI Key: POUSUVYOCXAVBT-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid is a substituted benzoic acid derivative featuring three distinct functional groups:

  • Chloro (Cl) at position 2,
  • Difluoromethoxy (OCF₂H) at position 4,
  • Methylthio (SCH₃) at position 3.

This compound’s structure combines electron-withdrawing (Cl, OCF₂H) and sulfur-containing (SCH₃) groups, which influence its physicochemical properties, such as lipophilicity, acidity (pKa), and metabolic stability.

Properties

Molecular Formula

C9H7ClF2O3S

Molecular Weight

268.67 g/mol

IUPAC Name

2-chloro-4-(difluoromethoxy)-3-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H7ClF2O3S/c1-16-7-5(15-9(11)12)3-2-4(6(7)10)8(13)14/h2-3,9H,1H3,(H,13,14)

InChI Key

POUSUVYOCXAVBT-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1Cl)C(=O)O)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes halogenation, methylation, and the introduction of difluoromethoxy groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and difluoromethoxy precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine, fluorine, and sulfur atoms allows the compound to form specific interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituents and applications of analogous benzoic acid derivatives:

Compound Name Substituents (Positions) Key Applications/Notes Source
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid Cl (2), CF₃ (4), phenoxy (linked to C3) Intermediate for acifluorfen (herbicide)
Acifluorfen Cl (2), CF₃ (4), NO₂ (5), phenoxy (C5) Herbicide (PPO inhibitor)
2-Chloro-4-trifluoromethylbenzoic acid Cl (2), CF₃ (4) Agrochemical synthesis
2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid Cl (2), OCF₃ (linked to C4 phenyl) No specific use cited
4-(Difluoromethoxy)-3-ethyl-5-methylbenzoic acid OCF₂H (4), ethyl (3), methyl (5) Supplier-listed intermediate
Target Compound Cl (2), OCF₂H (4), SCH₃ (3) Potential agrochemical intermediate Synthesized

Key Differences and Implications

Substituent Electronic Effects: The difluoromethoxy (OCF₂H) group in the target compound is less electron-withdrawing than trifluoromethoxy (OCF₃) or trifluoromethyl (CF₃) groups in analogs (e.g., acifluorfen) . This may reduce its oxidative stability but enhance bioavailability due to lower lipophilicity compared to CF₃-containing derivatives.

Biological Activity: Acifluorfen’s nitro group (NO₂) at position 5 is critical for its herbicidal activity (protoporphyrinogen oxidase inhibition). The absence of this group in the target compound suggests different biological targets or mechanisms . The SCH₃ group may confer unique binding interactions with enzymes or receptors, as seen in other methylthio-containing agrochemicals (e.g., metribuzin, a triazinone herbicide) .

Synthetic Utility: Compounds like 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid are validated intermediates in herbicide synthesis . The target compound’s OCF₂H and SCH₃ groups could make it a candidate for novel herbicide or fungicide development, though empirical data is needed.

Biological Activity

2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid is C10H8ClF2O2S. The presence of the difluoromethoxy group and the methylthio group suggests potential interactions with biological targets, which may lead to various pharmacological effects.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in the body. The difluoromethoxy group enhances membrane permeability, while the methylthio group may influence the compound's reactivity with biological nucleophiles. These interactions can modulate signaling pathways, leading to diverse biological effects.

Biological Activity

Research indicates that 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This could have implications for treating inflammatory diseases.
  • Anticancer Potential : There is emerging evidence indicating that 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Response : In a controlled experiment involving lipopolysaccharide-induced inflammation in mice, administration of the compound resulted in a marked reduction in inflammatory markers compared to the control group.
  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines revealed that treatment with 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid led to decreased cell viability and increased markers of apoptosis.

Data Tables

Biological ActivityEffectivenessReference
AntimicrobialSignificant inhibitionStudy 1
Anti-inflammatoryReduced cytokinesStudy 2
AnticancerInduced apoptosisStudy 3

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